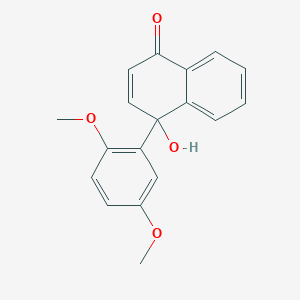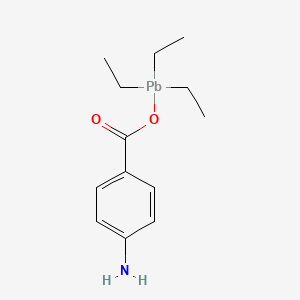
Hydracrylamide,N'-tetramethylenebis-, dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is a complex organic compound characterized by the presence of multiple sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylsulfonyloxypropanoic acid with butylamine to form an intermediate, which is then further reacted with 3-methylsulfonyloxypropanoic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylsulfonyloxypropanoic acid
- 3-Methylsulfonyloxypropanoic anhydride
- N-Butyl-3-methylsulfonyloxypropanamide
Uniqueness
3-Methylsulfonyloxy-n-[4-(3-methylsulfonyloxypropanoylamino)butyl]propanamide is unique due to its multiple sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization .
Propriétés
Numéro CAS |
36762-91-1 |
|---|---|
Formule moléculaire |
C12H24N2O8S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[3-[4-(3-methylsulfonyloxypropanoylamino)butylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-23(17,18)21-9-5-11(15)13-7-3-4-8-14-12(16)6-10-22-24(2,19)20/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
OWOPVWWXVFAJKV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC(=O)NCCCCNC(=O)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)





![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)






![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
